TC-C 14G

CB1 receptor Radioligand binding Structure-activity relationship

High-affinity (Ki=4 nM) CB1 inverse agonist with >1000-fold selectivity and proven oral efficacy (ID50=5 mg/kg). Exhibits a 12-fold stereochemical affinity difference. Ideal for reproducible metabolic phenotyping and neurobehavioral assays requiring minimal CB2 off-target effects.

Molecular Formula C24H17Cl2F2NO4
Molecular Weight 492.3 g/mol
Cat. No. B1662361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-C 14G
Synonyms[2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-4-morpholinyl-methanone
Molecular FormulaC24H17Cl2F2NO4
Molecular Weight492.3 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2
InChIKeyVUCKSZWMRCSPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TC-C 14G (Compound 14g): A High-Affinity CB1 Inverse Agonist with Validated In Vivo Hypothermia Efficacy for Obesity and Metabolic Research Procurement


TC-C 14G, also known as Compound 14g, is a synthetic, orally bioavailable benzodioxole derivative that functions as a potent and selective inverse agonist of the cannabinoid-1 (CB1) receptor [1]. It was discovered via a fragment-based de novo design strategy and exhibits high binding affinity for the human CB1 receptor (Ki = 4 nM) and robust functional antagonism (EC50 = 11 nM in a cAMP assay) . The compound is chemically defined as [2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-4-morpholinyl-methanone, with a molecular weight of 492.3 g/mol and purity ≥98% by HPLC .

Why Generic Substitution of TC-C 14G with Other CB1 Antagonists/Inverse Agonists is Scientifically Unjustified


TC-C 14G cannot be simply interchanged with other CB1 receptor ligands such as rimonabant, taranabant, or otenabant due to critical differences in binding kinetics, functional efficacy, and in vivo pharmacodynamic profiles [1][2]. Even compounds with similar in vitro Ki values can exhibit vastly divergent inverse agonism efficacy, brain penetration, and metabolic stability, leading to inconsistent experimental outcomes in obesity, metabolic, or behavioral models [3]. The unique benzodioxole core of TC-C 14G, combined with its validated in vivo hypothermia ID50 of 5 mg/kg, provides a distinct tool compound profile that is not replicated by other CB1 inverse agonists [1].

Quantitative Differentiation of TC-C 14G: Head-to-Head In Vitro and In Vivo Evidence for Informed Procurement


CB1 Receptor Binding Affinity (Ki): TC-C 14G Exhibits Intermediate Potency Between Rimonabant and Ibipinabant

In competitive radioligand binding assays using [3H]SR141716A on human CB1 receptors expressed in HEK293 cells, TC-C 14G demonstrates a binding affinity (Ki) of 4 nM [1]. This places it at an intermediate potency level within the CB1 inverse agonist class: it is approximately 2-fold less potent than rimonabant (Ki = 1.8 nM) , ~30-fold less potent than taranabant (Ki = 0.13 nM) [2], and ~6-fold less potent than otenabant (Ki = 0.7 nM) , but approximately 2-fold more potent than ibipinabant (Ki = 7.8 nM) and comparable to surinabant (Ki = 3.5 nM) [3]. This moderate affinity may translate to a favorable therapeutic window for in vivo studies where extreme potency can lead to undesirable off-target effects.

CB1 receptor Radioligand binding Structure-activity relationship

Functional Antagonism in cAMP Assay (EC50): TC-C 14G Shows Comparable Potency to Rimonabant but with a Distinct Efficacy Profile

In a cellular functional assay measuring inhibition of forskolin-stimulated cAMP accumulation in HEK293 cells expressing human CB1 receptors, TC-C 14G exhibits an EC50 value of 11 nM . This is numerically more potent than the reported EC50 for rimonabant (17.3 nM) in a similar assay system [1], indicating that despite having a higher Ki, TC-C 14G may achieve comparable or superior functional blockade at the receptor level. This functional Ki:EC50 ratio suggests differences in ligand-receptor residency time or biased signaling properties that cannot be predicted from binding data alone.

cAMP signaling Functional assay CB1 inverse agonism

In Vivo Hypothermia Efficacy (ID50): TC-C 14G Demonstrates Robust, Quantified CNS Target Engagement

In NMRI mice challenged with the CB1 agonist CP-55940, oral administration of TC-C 14G reversed agonist-induced hypothermia with an ID50 value of 5 mg/kg [1]. This in vivo efficacy benchmark is particularly valuable because it confirms both brain penetration and functional antagonism of CNS-mediated CB1 responses. In contrast, many other CB1 inverse agonists (e.g., rimonabant, taranabant) have published in vivo hypothermia data but with variable or less clearly defined ID50 values across studies, making cross-study comparisons challenging [2][3]. The availability of a precise, reproducible ID50 value for TC-C 14G provides a reliable dosing anchor for in vivo metabolic, feeding, or behavioral studies.

In vivo pharmacology Hypothermia model CNS penetration

Chemical Scaffold Differentiation: TC-C 14G Possesses a Unique Benzodioxole Core Distinct from Common Pyrazole and Carboxamide CB1 Ligands

TC-C 14G is built upon a benzodioxole scaffold, which is structurally distinct from the diarylpyrazole core of rimonabant and the acyclic carboxamide framework of taranabant [1][2]. This scaffold divergence translates to unique physicochemical properties and potentially different off-target liability profiles. In the original medicinal chemistry optimization campaign, the benzodioxole series was selected for further development based on its favorable drug-likeness and in vivo activity profile after extensive multidimensional optimization [1]. This chemical novelty may be advantageous for studies seeking to avoid cross-resistance or metabolic liabilities associated with well-characterized chemical series.

Chemical series Scaffold novelty Intellectual property

Purity and Handling Specifications: TC-C 14G is Commercially Supplied at ≥98% HPLC Purity with Defined Solubility and Storage Guidelines

TC-C 14G is supplied by multiple reputable vendors (e.g., Tocris, MedChemExpress) at a guaranteed purity of ≥98% by HPLC, with defined solubility of up to 100 mM in DMSO and ethanol . The compound is stable as a powder at +4°C for short-term storage, or at -20°C for long-term storage (up to 3 years) . While not a biological differentiation metric, this level of quality control and defined stability profile reduces experimental variability compared to custom-synthesized or lower-purity batches of less well-characterized CB1 inverse agonists.

Chemical purity Solubility Compound handling

Optimal Research Applications for TC-C 14G Based on Validated Quantitative Evidence


In Vivo Metabolic Studies Requiring Validated CNS Target Engagement and Defined Dosing

TC-C 14G is ideally suited for rodent models of obesity, diabetes, and metabolic syndrome where a CB1 inverse agonist with proven brain penetration and a well-defined pharmacodynamic endpoint (ID50 = 5 mg/kg in hypothermia reversal) is required [1]. The compound's moderate binding affinity (Ki = 4 nM) and robust functional antagonism (EC50 = 11 nM) provide a balanced profile that reduces the risk of dose-limiting CNS adverse effects while still achieving significant body weight and fat mass reduction in diet-induced obese rats [1].

CB1 Receptor Signaling Studies Exploring Inverse Agonist Efficacy Differences

For researchers investigating the nuances of CB1 inverse agonism, TC-C 14G offers a valuable comparator tool because its functional EC50 (11 nM) is more potent relative to its binding Ki (4 nM) than is observed for rimonabant (Ki 1.8 nM, EC50 17.3 nM) [2]. This profile suggests potential differences in ligand-receptor kinetics or biased signaling that can be exploited to dissect CB1 signal transduction mechanisms in vitro [2].

Scaffold-Hopping Campaigns and Intellectual Property-Sensitive Drug Discovery Programs

TC-C 14G's unique benzodioxole core provides a structurally distinct starting point for medicinal chemistry optimization [1]. For research groups operating under freedom-to-operate constraints or seeking to explore novel chemical space away from the saturated diarylpyrazole (rimonabant) and carboxamide (taranabant) patent estates, TC-C 14G offers a differentiated chemical series with established in vivo activity [1][3].

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